4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide
Overview
Description
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of biphenyl, where a bromomethyl group is attached to one phenyl ring and a carboxamide group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the bromination of 4-methyl-[1,1’-biphenyl]-2-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-methyl-[1,1’-biphenyl]-2-carboxamide in an appropriate solvent such as carbon tetrachloride.
- Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
- Reflux the mixture until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous alkaline conditions or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substituted biphenyl derivatives (e.g., azidomethyl, thiomethyl, or alkoxymethyl biphenyls).
- Biphenyl-2-carboxylic acid.
- Biphenyl-2-amine.
Scientific Research Applications
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of drugs targeting various diseases, including cancer and infectious diseases.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4’-(Chloromethyl)-[1,1’-biphenyl]-2-carboxamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4’-(Methyl)-[1,1’-biphenyl]-2-carboxamide: Lacks the halogen substituent, affecting its reactivity and applications.
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both a bromomethyl and a carboxamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWXVFIRWRUILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570189 | |
Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147404-72-6 | |
Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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